molecular formula C9H21Br2N B018765 1-Bromo-6-(trimethylammonium)hexyl Bromide CAS No. 32765-81-4

1-Bromo-6-(trimethylammonium)hexyl Bromide

Cat. No.: B018765
CAS No.: 32765-81-4
M. Wt: 303.08 g/mol
InChI Key: KNKBZYUINRTEOG-UHFFFAOYSA-M
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Description

(6-Bromohexyl)trimethylammonium Bromide is a quaternary ammonium compound with the molecular formula C9H21Br2N. It is characterized by a six-carbon chain (hexyl group) with a bromine atom attached at the sixth carbon and a positively charged nitrogen atom bonded to three methyl groups. This compound is significant in various scientific research fields due to its cationic nature and the presence of a bromine atom, which makes it useful for numerous applications.

Mechanism of Action

Target of Action

1-Bromo-6-(trimethylammonium)hexyl Bromide, also known as (6-Bromohexyl)trimethylammonium Bromide or 6-bromo-N,N,N-trimethylhexan-1-aminium bromide, is a type of cationic surfactant . The primary targets of this compound are the lipid bilayers of cell membranes. It interacts with these targets to alter their properties, which can lead to various effects depending on the specific context.

Mode of Action

This compound interacts with its targets by inserting its hydrophobic tail into the lipid bilayer, while its hydrophilic head remains in the aqueous environment . This disrupts the structure of the membrane and can lead to changes in its permeability.

Biochemical Pathways

For example, it can influence the absorption of other molecules, disrupt cell adhesion, and even lead to cell lysis in certain conditions .

Pharmacokinetics

Its metabolism and excretion would depend on various factors, including its chemical structure and the specific biological context .

Result of Action

The molecular and cellular effects of this compound’s action can vary widely depending on the context. In some cases, it might enhance the absorption of other compounds by disrupting the cell membrane. In other cases, it could lead to cell lysis or other forms of cell damage .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the presence of other surfactants or compounds could affect its ability to interact with cell membranes. Similarly, factors like pH and temperature could influence its stability and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromohexyl)trimethylammonium Bromide typically involves an alkylation reaction where a precursor containing a reactive halogen, such as hexyl bromide, is reacted with trimethylamine. This reaction is usually carried out in a solvent like acetonitrile or ethanol under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

Br-(CH2)6-Br+N(CH3)3Br-(CH2)6-N(CH3)3+Br\text{Br-(CH}_2\text{)}_6\text{-Br} + \text{N(CH}_3\text{)}_3 \rightarrow \text{Br-(CH}_2\text{)}_6\text{-N(CH}_3\text{)}_3^+ \text{Br}^- Br-(CH2​)6​-Br+N(CH3​)3​→Br-(CH2​)6​-N(CH3​)3+​Br−

Industrial Production Methods

In industrial settings, the production of (6-Bromohexyl)trimethylammonium Bromide may involve continuous flow processes to enhance efficiency and yield. The use of solvent-free conditions or green chemistry approaches, such as microwave-assisted synthesis, can also be employed to reduce environmental impact and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

(6-Bromohexyl)trimethylammonium Bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles like hydroxide or thiolate ions.

    Quaternization Reactions: The trimethylamine group can participate in reactions where other tertiary amines are converted to quaternary ammonium salts.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium thiolate, typically in an aqueous or alcoholic medium.

    Quaternization: Reagents such as alkyl halides or aryl halides are used under reflux conditions in solvents like acetonitrile or ethanol.

Major Products Formed

    Nucleophilic Substitution: Products include hexyl alcohol or hexyl thiol, depending on the nucleophile used.

    Quaternization: Products are various quaternary ammonium salts with different alkyl or aryl groups.

Scientific Research Applications

(6-Bromohexyl)trimethylammonium Bromide has a wide range of applications in scientific research, including:

    Chemistry: Used as a phase transfer catalyst to facilitate reactions between immiscible phases.

    Biology: Stabilizes protein structures, such as the molten globule state of cytochrome c.

    Medicine: Investigated for its potential as a neuromuscular blocking agent.

    Industry: Utilized in the formulation of ionic liquids and surfactants due to its amphiphilic nature.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromopentyl)trimethylammonium Bromide
  • (3-Bromopropyl)trimethylammonium Bromide
  • (2-Bromoethyl)trimethylammonium Bromide

Uniqueness

(6-Bromohexyl)trimethylammonium Bromide is unique due to its longer hexyl chain, which provides greater hydrophobic interactions compared to shorter-chain analogs. This property enhances its effectiveness in applications like phase transfer catalysis and protein stabilization.

Properties

IUPAC Name

6-bromohexyl(trimethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21BrN.BrH/c1-11(2,3)9-7-5-4-6-8-10;/h4-9H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKBZYUINRTEOG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCCCCBr.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431912
Record name (6-Bromohexyl)trimethylammonium Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32765-81-4
Record name 1-Hexanaminium, 6-bromo-N,N,N-trimethyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32765-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ammonium, (6-bromohexyl)trimethyl-, bromide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6-Bromohexyl)trimethylammonium Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ammonium, (6-bromohexyl)trimethyl-, bromide
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Synthesis routes and methods I

Procedure details

Six percent crosslinked poly(allylamine) was made as stated in Example 82. To a flask were added the crosslinked poly(allylamine) (12.5 grams; 6% crosslinked; ground to ~30 mesh), (3-bromopropyl)dodecyldimethylammonium bromide (17.5 grams; made by reaction of 1,3-dibromopropane and N,N-dimethyl-1-aminododecane in diethyl ether), and methanol (334 mL). The mixture was heated to 65° C. with stirring. Upon reaching 65° C., aqueous sodium hydroxide (1.14 grams of 50% solution) was added and the stirring continued at 65° C. for 2 hours. Two additional aliquots of aqueous sodium hydroxide (1.14 grams of 50% solution) were sequentially added and the stirring continued at 65° C. for an additional 2 hours for each aliquot. Aqueous sodium hydroxide (1.14 grams of 50% solution) was then added and the stirring continued at 65° C. for an additional 12 hours. The mixture was then allowed to cool to room temperature.
[Compound]
Name
poly(allylamine)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
poly(allylamine)
Quantity
12.5 g
Type
reactant
Reaction Step Two
Name
(3-bromopropyl)dodecyldimethylammonium bromide
Quantity
17.5 g
Type
reactant
Reaction Step Two
Quantity
334 mL
Type
solvent
Reaction Step Two
Quantity
1.14 g
Type
reactant
Reaction Step Three
Quantity
1.14 g
Type
reactant
Reaction Step Four
Quantity
1.14 g
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

494 kg (5606 mol) of ethyl acetate and 244 kg (1000 mol) of 1,6-dibromohexane were charged into a reactor with stirring and simultaneous heating to 60° C. 64 kg (1080 mol) of trimethylamine were metered in at 1 bar in the course of 3 hours. After an after-reaction time of a further 3 h, the reaction mixture was cooled and filtered through a suction filter and the crystallizate obtained was washed with ethyl acetate. After drying had taken place, 288 kg (95.1%) of (6-bromohexyl)trimethylammonium bromide of 99.8% purity were obtained.
Quantity
494 kg
Type
reactant
Reaction Step One
Quantity
244 kg
Type
reactant
Reaction Step One
Quantity
64 kg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-6-(trimethylammonium)hexyl Bromide
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Reactant of Route 6
1-Bromo-6-(trimethylammonium)hexyl Bromide

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